molecular formula C22H20ClNOS B2908466 7-(2-chlorophenyl)-4-(naphthalene-1-carbonyl)-1,4-thiazepane CAS No. 1797573-50-2

7-(2-chlorophenyl)-4-(naphthalene-1-carbonyl)-1,4-thiazepane

Cat. No.: B2908466
CAS No.: 1797573-50-2
M. Wt: 381.92
InChI Key: IERMZVFEENAITQ-UHFFFAOYSA-N
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Description

7-(2-Chlorophenyl)-4-(naphthalene-1-carbonyl)-1,4-thiazepane is a synthetic thiazepane derivative characterized by a seven-membered heterocyclic ring containing sulfur and nitrogen. The compound features a 2-chlorophenyl group at position 7 and a naphthalene-1-carbonyl substituent at position 4 (Figure 1). The naphthalene moiety introduces significant aromatic bulk and lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNOS/c23-20-11-4-3-9-19(20)21-12-13-24(14-15-26-21)22(25)18-10-5-7-16-6-1-2-8-17(16)18/h1-11,21H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERMZVFEENAITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight Key Features
Target Compound Naphthalene-1-carbonyl C₂₂H₁₆ClNO₂S* ~423.9 g/mol† High lipophilicity, aromatic stacking
BK48078 6-(Trifluoromethyl)pyridine-3-carbonyl C₁₈H₁₆ClF₃N₂OS 400.85 g/mol Electron-withdrawing CF₃ group
BB83441 2,4-Difluorobenzenesulfonyl C₁₇H₁₆ClF₂NO₂S₂ 403.89 g/mol Sulfonyl group, enhanced polarity

*Estimated based on naphthalene-1-carbonyl (C₁₁H₇O) substitution.
†Calculated using average atomic masses.

Key Observations:

Electronic Effects :

  • BK48078’s trifluoromethylpyridine group introduces strong electron-withdrawing effects, which may stabilize the compound against oxidative metabolism .
  • BB83441’s sulfonyl group enhances polarity, favoring solubility and hydrogen-bond interactions with biological targets .

Steric Bulk : The naphthalene substituent in the target compound creates greater steric hindrance, which could limit binding to narrow enzymatic pockets compared to smaller substituents in analogs.

Hypothesized Pharmacological Profiles

While direct activity data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • BK48078 : Pyridine-carbonyl analogs are frequently explored in kinase inhibition (e.g., JAK/STAT pathways) due to their ability to mimic ATP’s adenine moiety .
  • BB83441 : Sulfonyl-containing thiazepanes are associated with protease or GPCR modulation, as seen in HIV protease inhibitors .
  • Target Compound : The naphthalene group may favor interactions with aromatic-rich targets (e.g., serotonin or dopamine receptors) via π-π stacking, suggesting CNS activity.

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